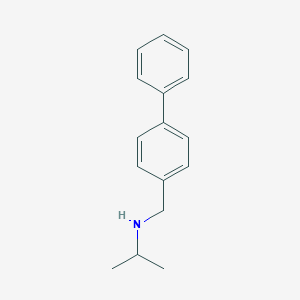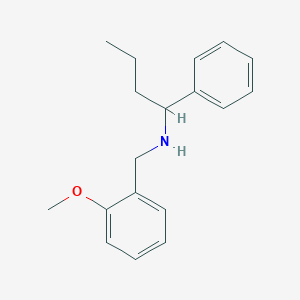![molecular formula C18H25NO3 B271729 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B271729.png)
1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol, also known as EFPE, is a chemical compound that has been widely studied for its potential use in various scientific research applications. EFPE has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. Additionally, 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to activate certain receptors, such as peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to have potential as a neuroprotective agent, with studies suggesting that it may be effective in protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol is that it has been shown to have a relatively low toxicity profile, making it a potentially safe candidate for further investigation. Additionally, 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to be relatively stable and can be easily synthesized in the laboratory. However, one limitation of 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects.
Zukünftige Richtungen
There are many potential future directions for research on 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol. One area of interest is the development of 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol-based therapies for inflammatory diseases such as arthritis. Additionally, further investigation into the anti-cancer effects of 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol may lead to the development of new cancer treatments. Finally, research into the neuroprotective effects of 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol may lead to the development of therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 2-furylboronic acid, 4-bromoanisole, and 3-ethoxypropylamine in the presence of a palladium catalyst to produce the intermediate compound 4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenylboronic acid. This intermediate can then be reacted with ethanol in the presence of a base to produce 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol.
Wissenschaftliche Forschungsanwendungen
1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been studied for its potential use in a variety of scientific research applications, including as a potential therapeutic agent for various diseases. For example, 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to have potential as an anti-cancer agent, with studies suggesting that it may be effective in inhibiting the growth of certain types of cancer cells.
Eigenschaften
Produktname |
1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol |
|---|---|
Molekularformel |
C18H25NO3 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
1-[4-[5-[(3-ethoxypropylamino)methyl]furan-2-yl]phenyl]ethanol |
InChI |
InChI=1S/C18H25NO3/c1-3-21-12-4-11-19-13-17-9-10-18(22-17)16-7-5-15(6-8-16)14(2)20/h5-10,14,19-20H,3-4,11-13H2,1-2H3 |
InChI-Schlüssel |
YOVANIXPRNACFF-UHFFFAOYSA-N |
SMILES |
CCOCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O |
Kanonische SMILES |
CCOCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271646.png)
![2-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271651.png)
![2-[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271653.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271655.png)
![N-isopropyl-N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amine](/img/structure/B271656.png)

![N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide](/img/structure/B271658.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B271660.png)

![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271663.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271664.png)
![N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271665.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-1-amine](/img/structure/B271670.png)
![1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B271671.png)